![molecular formula C18H18N6O2S B2371191 N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-((1H-indol-3-yl)thio)acetamid CAS No. 2034277-11-5](/img/structure/B2371191.png)
N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-((1H-indol-3-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality 2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-HIV-Aktivität:
Die Forschung hat das anti-HIV-Potenzial dieser Verbindung untersucht. In einer Studie mit dem Titel „Synthese und anti-HIV-Aktivität von 6-((1H-indol-3-yl)methyl)-5-ethyl-pyrimidin-4(3H)-on-Analogen“ wurde sie als anti-HIV-Mittel untersucht . Weitere Studien sind erforderlich, um ihren Wirkmechanismus und mögliche klinische Anwendungen zu verstehen.
Entzündungshemmende Eigenschaften:
In Tiermodellen zeigte die Verbindung vielversprechende Wirkungen bei der Reduzierung von Entzündungen. Insbesondere reduzierte sie bei einer intraperitonealen Dosis von 30 mg/kg das Pfotenvolumen, die Entzündung und die Pannusbildung bei arthritischen Ratten . Dies deutet auf mögliche Anwendungen bei der Behandlung von Entzündungszuständen hin.
Anti-Tumor-Aktivität:
Derivate dieser Verbindung wurden synthetisiert und auf ihre Anti-Tumor-Aktivität untersucht. In-vitro-Studien untersuchten 2-Amino-3-Cyano-6-(1H-indol-3-yl)-4-Phenylpyridin-Derivate, die sich als potenzielle Antikrebsmittel zeigten . Weitere Untersuchungen sind gerechtfertigt, um ihre Wirksamkeit in vivo zu beurteilen.
Fluoreszenzeigenschaften:
Forscher haben verwandte Verbindungen mit interessanten optischen Eigenschaften synthetisiert. Zum Beispiel zeigten 2-(1H-indol-3-yl)acetonitril-basierte Fluorophore eine hohe Fluoreszenzquantenausbeute und gute thermische Stabilität . Diese Eigenschaften könnten Anwendungen in der Bildgebung und Sensorik finden.
α-Glucosidase-Hemmung:
Indolyl-1,2,4-oxidierbare Derivate, darunter einige, die mit unserer Verbindung verwandt sind, wurden als nicht-kompetitive α-Glucosidase-Hemmer untersucht. Verbindung 35 zeigte eine starke Hemmwirkung, die das Referenzmedikament Acarbose übertraf . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Diabetes hin.
Eigenschaften
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-2-26-18-8-7-15-21-22-16(24(15)23-18)10-20-17(25)11-27-14-9-19-13-6-4-3-5-12(13)14/h3-9,19H,2,10-11H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLYERLYMKHBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)CSC3=CNC4=CC=CC=C43)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
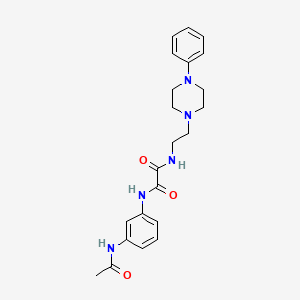
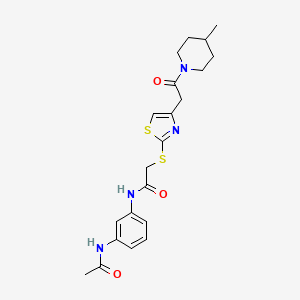
![N-(2,4-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2371115.png)
![Tert-butyl (8R)-6,6-dioxo-8-(phenylmethoxycarbonylamino)-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2371116.png)
![Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate](/img/structure/B2371117.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)
![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)
![Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2371122.png)
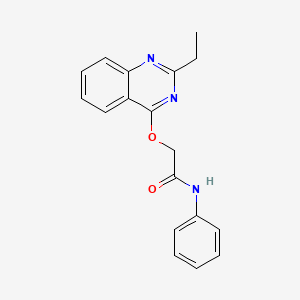

![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)
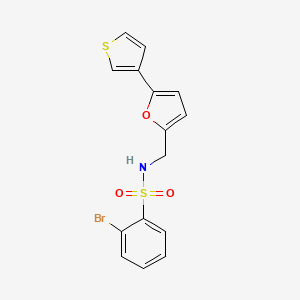
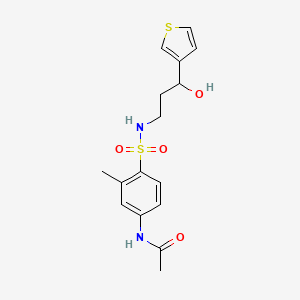
![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)
